![molecular formula C10H18Cl2N4O B2549507 [(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2171157-97-2](/img/structure/B2549507.png)
[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related pyrimidine compounds, which can offer insights into the general class of chemicals to which the compound belongs. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals and as intermediates in chemical synthesis .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multiple steps, including cyclization and chloridization, as mentioned in the first paper. The paper describes the synthesis of 2,4-dichloro-5-methoxy-pyrimidine using starting materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, achieving a high purity of over 99.5% . Although the exact synthesis route for the compound is not provided, similar methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered aromatic ring with two nitrogen atoms. The compound likely contains a pyrrolidine ring attached to the pyrimidine ring, as suggested by its name. The stereochemistry indicated by the (2S,4S) configuration suggests that there are chiral centers that would influence the compound's interaction with biological molecules .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including coupling reactions as described in the second paper. The synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the coupling of two different molecules to form a new pyrimidine derivative . This suggests that the compound may also participate in similar coupling reactions, which could be useful in further derivatization or in the formation of drug molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound [(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride are not detailed in the provided papers, pyrimidine derivatives generally exhibit properties that make them valuable in pharmaceuticals. These properties can include solubility in various solvents, stability under different conditions, and the ability to form salts, such as the dihydrochloride salt form mentioned for the compound . The high purity achieved in the synthesis of related compounds suggests that it is possible to obtain the compound with the desired physical and chemical properties for its intended use .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound "[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride" is related to various research areas in chemistry, particularly in the synthesis and properties of pyrimidine derivatives. For instance, the study of synthesis of 2,4-dichloro-5-methoxy-pyrimidine reveals the process of synthesizing pyrimidine derivatives using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials, achieving high purity levels (Liu Guo-ji, 2009). Similarly, research on hexahydro-2H-thieno[2,3-c]pyrrole derivatives demonstrates the use of pyrimidine scaffolds in drug discovery, highlighting the construction of compound libraries for new drugs (Vladimir S. Yarmolchuk et al., 2011).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, pyrimidine derivatives have been studied for their antimicrobial activities. The synthesis and evaluation of 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives explored their potential as antimicrobial agents, providing insights into the structural requirements for bioactivity (C. Mallikarjunaswamy et al., 2017). Another study focused on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide , which demonstrated significant antiproliferative activity against various cancer cell lines, suggesting the therapeutic potential of pyrimidine derivatives in cancer treatment (Pei Huang et al., 2020).
Polymer Science and Material Chemistry
Research in polymer science has also benefited from studies on pyrimidine derivatives. For example, the synthesis and properties of novel polyimides derived from pyridine units highlights the development of materials with exceptional thermal and thermooxidative stability, suitable for various industrial applications (Shujiang Zhang et al., 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propriétés
IUPAC Name |
[(2S,4S)-4-methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-9-4-8(5-11)14(6-9)10-2-3-12-7-13-10;;/h2-3,7-9H,4-6,11H2,1H3;2*1H/t8-,9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPWMYALRMDAT-CDEWPDHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C2=NC=NC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)C2=NC=NC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

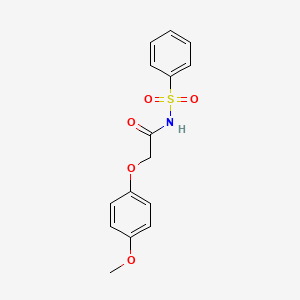
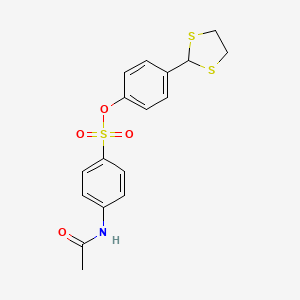
![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2549430.png)

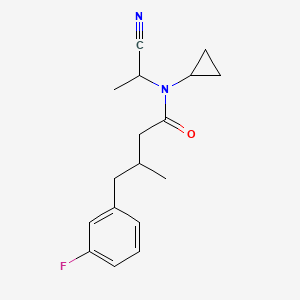
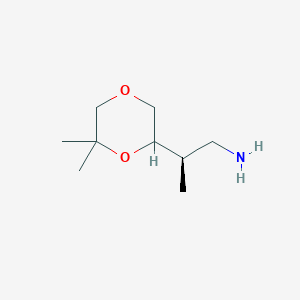

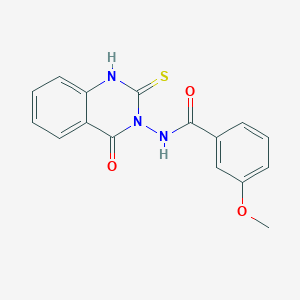
![3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2549437.png)
![1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2549440.png)
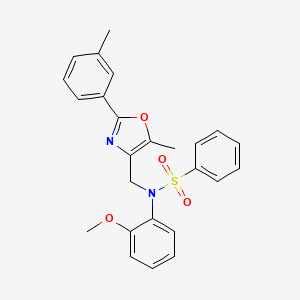


![N-(3-acetylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2549446.png)